molecular formula C24H17ClN4O4 B2394960 2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358482-17-3

2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2394960
CAS No.: 1358482-17-3
M. Wt: 460.87
InChI Key: QCXOUWUFIIJNKX-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C24H17ClN4O4 and its molecular weight is 460.87. The purity is usually 95%.
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Scientific Research Applications

Structural Elucidation and Analysis

A study focused on a novel pyrazole derivative closely related to the compound , emphasizing structural elucidation through spectral analysis and crystallography. The research highlighted the significance of Hirshfeld surface analysis in understanding intermolecular interactions within the crystal structure, which could be crucial for designing compounds with specific properties (Naveen et al., 2018).

Antimicrobial and Antifungal Activities

Several studies have synthesized novel derivatives with structures related to the specified compound, demonstrating significant antimicrobial and antifungal activities. These activities were evaluated against various bacterial and fungal strains, highlighting the compounds' potential as new therapeutic agents (Hassan, 2013); (Jayanna et al., 2013).

Antiproliferative Activity

Research on pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, closely related to the queried compound, showed potential antiproliferative activity against A549 lung cancer cells. These findings suggest a promising direction for the development of new cancer therapies (Zhang et al., 2008).

Synthesis and Biological Evaluation

The synthesis of novel 5,7-dichloro-1,3-benzoxazole derivatives, including pyrazole and triazine moieties, has been explored. These compounds were characterized and screened for cytotoxic, antimicrobial, antioxidant, and antilipase activities, showcasing a multifaceted approach to drug discovery (Jayanna et al., 2013).

Molecular Docking and Analgesic Activity

Additional studies included molecular docking to predict the binding affinity of synthesized compounds to biological targets, coupled with evaluations of their analgesic activity. This approach helps in understanding the mode of action and optimizing the compounds for better therapeutic efficacy (Jayanna et al., 2013).

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O4/c1-14-19(26-23(33-14)15-2-5-17(25)6-3-15)12-28-8-9-29-20(24(28)30)11-18(27-29)16-4-7-21-22(10-16)32-13-31-21/h2-11H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXOUWUFIIJNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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